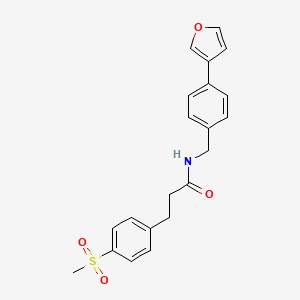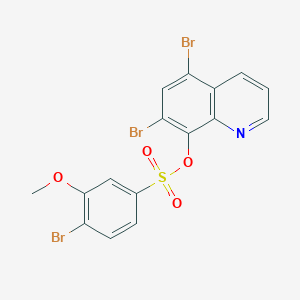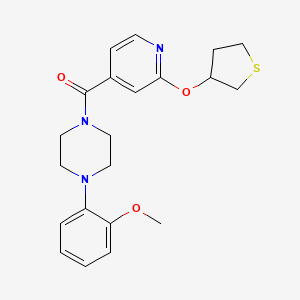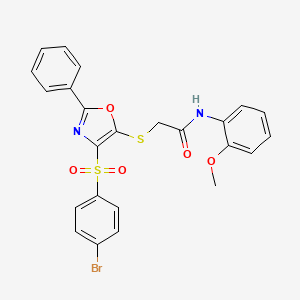![molecular formula C14H10Cl2N2O4S B2844795 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline CAS No. 321434-02-0](/img/structure/B2844795.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline” is a chemical compound with the CAS Number: 321434-02-0. It has a molecular weight of 373.22 and its IUPAC name is 3,4-dichloro-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C14H10Cl2N2O4S . The InChI Code for this compound is 1S/C14H10Cl2N2O4S/c15-12-7-6-10 (8-13 (12)16)17-9-14 (18 (19)20)23 (21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+ .Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Optically active syn-α-amidoalkylphenyl sulfones can be prepared from chiral aldehydes under anhydrous conditions using benzenesulfinic acid. These compounds, through a series of reactions involving basic conditions and sodium methanenitronate, yield nitro adducts with high anti diastereoselectivity. The resultant nitro derivatives can undergo further reactions, including a Nef reaction followed by methylation, to produce optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are crucial for synthesizing biologically active compounds, showcasing the versatility and applicability of compounds within the same class as N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline in synthetic organic chemistry and drug discovery (Foresti et al., 2003).
Antimicrobial Activity
Research on novel chalcone derivatives, including those related to N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline, demonstrates antimicrobial activity against various species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. These findings indicate the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Patel & Patel, 2012).
Environmental and Analytical Chemistry
The study of photooxidation of compounds similar to N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline, such as 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, contributes to our understanding of environmental chemistry, particularly in water treatment and pollution control. These compounds can form nitroso- and nitro-products upon irradiation, highlighting the chemical processes that may occur in water bodies and the need for effective treatment methods to prevent environmental contamination (Miller & Crosby, 1983).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4S/c15-12-7-6-10(8-13(12)16)17-9-14(18(19)20)23(21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBZUCGNDHWLIN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=C(C=C2)Cl)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2844722.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)
![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2844727.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)


